molecular formula C20H26N2O4 B12896852 Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate CAS No. 33037-89-7

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate

Cat. No.: B12896852
CAS No.: 33037-89-7
M. Wt: 358.4 g/mol
InChI Key: NWKDRRZKIAMEOA-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate is a complex organic compound that features an indole moiety, a dioxolane ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the alkylation of ethyl indol-2-carboxylate using aqueous potassium hydroxide in acetone . The resulting product is then subjected to further reactions to introduce the dioxolane and piperidine moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield fully hydrogenated indole derivatives.

Scientific Research Applications

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the dioxolane and piperidine rings can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate is unique due to the presence of the dioxolane and piperidine rings, which confer distinct chemical and biological properties. These features make it a versatile compound for various research and industrial applications.

Properties

CAS No.

33037-89-7

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-[4-[2-(1H-indol-2-yl)-1,3-dioxolan-2-yl]piperidin-1-yl]acetate

InChI

InChI=1S/C20H26N2O4/c1-2-24-19(23)14-22-9-7-16(8-10-22)20(25-11-12-26-20)18-13-15-5-3-4-6-17(15)21-18/h3-6,13,16,21H,2,7-12,14H2,1H3

InChI Key

NWKDRRZKIAMEOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C2(OCCO2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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